
3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate is an organic compound that features a cyclohexyl ring with a ketone group and a phenyl group attached to it. The propyl methanesulfonate moiety is connected to the cyclohexyl ring, making it a versatile compound in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with a ketone group can be synthesized through the Friedel-Crafts acylation of benzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction where phenylmagnesium bromide reacts with the cyclohexanone derivative.
Attachment of the Propyl Methanesulfonate: The final step involves the reaction of the cyclohexyl derivative with propyl methanesulfonate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiol derivatives.
Aplicaciones Científicas De Investigación
3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biological molecules. This can result in the modification of proteins, DNA, and other cellular components, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl methanesulfonate: Lacks the cyclohexyl ring and ketone group, making it less complex.
4-Nitrophenyl methanesulfonate: Contains a nitro group instead of a ketone group, leading to different reactivity and applications.
Phenyl propyl carbonate: Similar structure but with a carbonate group instead of a methanesulfonate group.
Uniqueness
3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate is unique due to the presence of both a cyclohexyl ring with a ketone group and a methanesulfonate ester
Propiedades
Número CAS |
61042-12-4 |
|---|---|
Fórmula molecular |
C16H22O4S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
3-(4-oxo-1-phenylcyclohexyl)propyl methanesulfonate |
InChI |
InChI=1S/C16H22O4S/c1-21(18,19)20-13-5-10-16(11-8-15(17)9-12-16)14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3 |
Clave InChI |
HNLTZJUOKTVXGJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCCC1(CCC(=O)CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



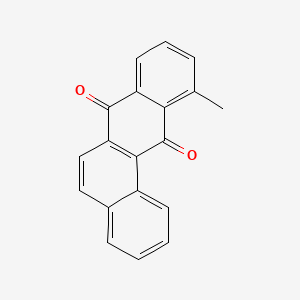

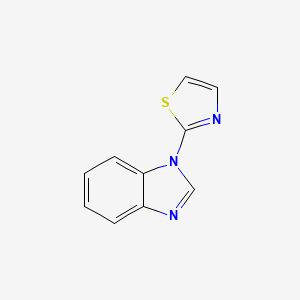
![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
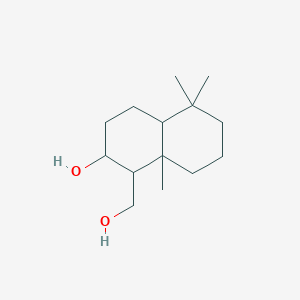
![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)

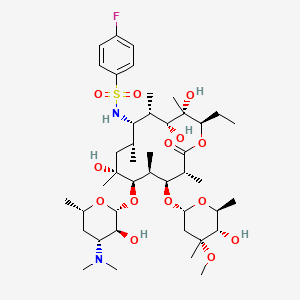

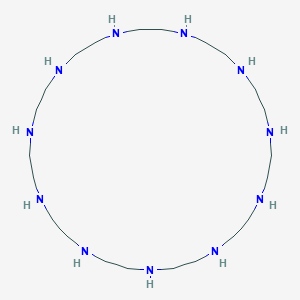
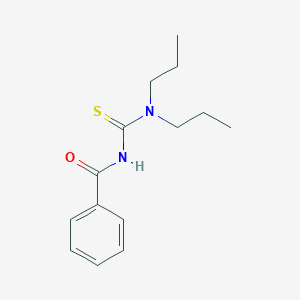
![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)
